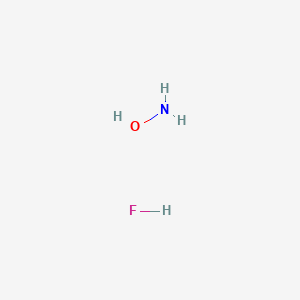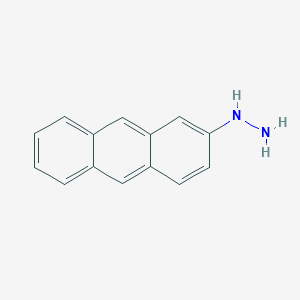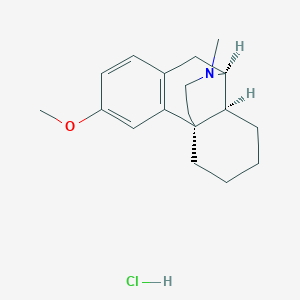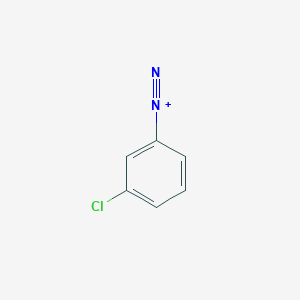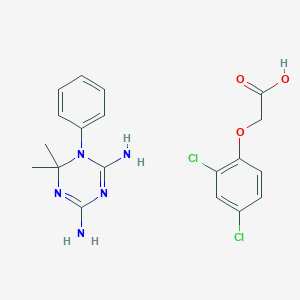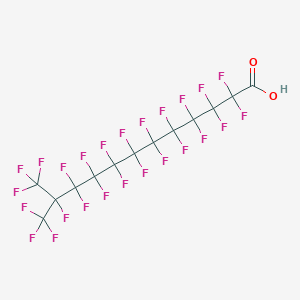
4-(1H-吡唑-3-基)吡啶
描述
4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This structural motif is present in a variety of compounds that exhibit a range of biological activities and have potential applications in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is particularly interesting due to its presence in compounds with diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction using 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields within minutes . Another method utilizes fused 2(1H)-pyridinethiones as starting components to synthesize fused 1H-pyrazolo[3,4-b]pyridines, with the structures confirmed by elemental analysis and spectral data . Additionally, 1H-pyrazolo[3,4-b]pyridine has been synthesized from 2-chloronicotinic acid through a process involving reduction, oxidation, oximation, and cyclization, yielding a method that is advantageous for large-scale preparation due to its ease of operation and environmental friendliness .
Molecular Structure Analysis
The molecular structures of synthesized pyrazolo[3,4-b]pyridine derivatives are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of different products, with their structures determined spectroscopically . In another study, the crystal structures of iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives were characterized, revealing various coordination geometries and intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can undergo a variety of chemical reactions. For example, the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives with 2,3-diaminopyridine have been studied, leading to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides involves nucleophilic displacement at the C-4 position, followed by glycosylation, demonstrating the versatility of this scaffold in nucleoside analog synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their substituents and molecular structure. For instance, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids exhibited moderate to good antibacterial, anti-inflammatory, and antioxidant activities, with their properties characterized by NMR, mass, and IR spectral studies . The photoluminescent properties of certain complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine ligands were also investigated, highlighting the potential for diverse applications .
科学研究应用
杂环化合物的合成
“4-(1H-吡唑-3-基)吡啶”是合成各种杂环化合物的关键前体。这些结构因其与嘌呤碱基的相似性而具有重要意义,嘌呤碱基是 DNA 和 RNA 的基本组成部分。 合成这些化合物的能力使得可以探索它们的生物活性及其潜在的治疗应用 .
生物医学研究
该化合物由于其与生物活性分子的结构相似性而在生物医学研究中得到应用。它作为开发具有潜在治疗疾病应用的新药的支架。 研究人员专注于修饰该化合物以增强其生物活性并使其对某些靶点的特异性 .
抗癌药物的开发
研究人员正在研究“4-(1H-吡唑-3-基)吡啶”衍生物的抗癌特性。 通过将各种取代基连接到核心结构,科学家们旨在发现新的分子,这些分子可以更有效地抑制癌细胞生长并降低毒性 .
抗炎和止痛应用
该化合物的衍生物正在研究其抗炎和止痛作用。 这些特性对于开发新的药物至关重要,这些药物可以缓解疼痛并减少炎症,而不会产生与现有药物相关的副作用 .
抗病毒研究
“4-(1H-吡唑-3-基)吡啶”衍生物也正在探索其抗病毒能力。 目标是创造能够有效对抗病毒感染的化合物,通过干扰病毒复制的能力或增强宿主的免疫反应来实现 .
农业化学发展
在农业领域,正在研究“4-(1H-吡唑-3-基)吡啶”衍生物作为杀虫剂或除草剂的潜在用途。 修饰这种化合物可能会导致创造更有效和环境友好的农业化学品 .
神经系统疾病治疗
正在进行研究,研究“4-(1H-吡唑-3-基)吡啶”衍生物用于治疗神经系统疾病。 这些化合物可能在开发治疗阿尔茨海默病、帕金森病和癫痫等疾病的新疗法中发挥作用 .
心血管药物开发
最后,该化合物正在研究其在心血管药物开发中的潜在应用。 其衍生物可用于创造治疗心脏病的新疗法,解决高血压和心律不齐等问题 .
安全和危害
未来方向
While specific future directions for “4-(1H-pyrazol-3-yl)pyridine” are not explicitly mentioned in the search results, pyrazoles in general are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
作用机制
Target of Action
4-(1H-pyrazol-3-yl)pyridine is a biologically active compound that has been studied for its potential antimicrobial and antioxidant activities . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play crucial roles in bacterial DNA replication and viral replication, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . The binding affinities of 4-(1H-pyrazol-3-yl)pyridine were found to range from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and from -8.2 to -9.3 kcal/mol with COVID-19 main protease . This suggests that the compound could potentially inhibit the replication of both bacteria and viruses .
Biochemical Pathways
Given its targets, it is likely that the compound interferes with dna replication in bacteria and viral replication in sars-cov-2 . The downstream effects of this interference could include the inhibition of bacterial growth and the reduction of viral load .
Result of Action
The molecular and cellular effects of 4-(1H-pyrazol-3-yl)pyridine’s action are likely to be the inhibition of bacterial growth and the reduction of viral load, as suggested by its mode of action . .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances
属性
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRHATXLQPYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585916 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17784-60-0 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?
A: 4-(1H-pyrazol-3-yl)pyridine, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.
Q2: Can you provide examples of metal complexes formed with 4-(1H-pyrazol-3-yl)pyridine?
A2: 4-(1H-pyrazol-3-yl)pyridine readily forms complexes with a range of transition metals. Some examples include:
- Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is 4-(1H-pyrazol-3-yl)pyridine. This complex exhibits a paddle-wheel-like structure [].
- Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where 4-(1H-pyrazol-3-yl)pyridine acts as a monodentate ligand, coordinating through its pyridine nitrogen [].
- Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].
- Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging 4-(1H-pyrazol-3-yl)pyridine ligands connect cadmium centers to create a one-dimensional chain [].
Q3: What are the potential applications of 4-(1H-pyrazol-3-yl)pyridine-based metal complexes?
A3: The diverse structural motifs achievable with 4-(1H-pyrazol-3-yl)pyridine-based metal complexes make them attractive for various applications, including:
- Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating 4-(1H-pyrazol-3-yl)pyridine and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].
- Luminescent materials: Metallogels formed with 4-(1H-pyrazol-3-yl)pyridine and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



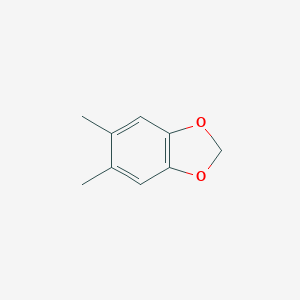
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
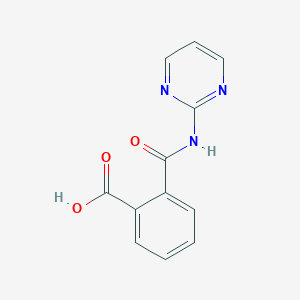
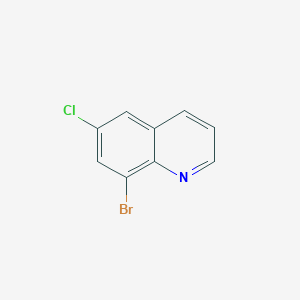
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
